2-[2-(4-bromophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[2-(4-bromophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a tetrahydroisoquinoline derivative, and its synthesis method involves the reaction of 4-bromophenol with 2-bromopropionyl bromide, followed by the reaction with tetrahydroisoquinoline.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline involves the inhibition of various signaling pathways in the body. It has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
2-[2-(4-bromophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, it has been found to induce apoptosis in cancer cells, which can slow down or stop the growth of cancer cells. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(4-bromophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential therapeutic applications in various diseases. Additionally, its synthesis method is relatively simple and can be performed in a laboratory setting. However, one limitation of using this compound in lab experiments is its potential toxicity, which can be harmful to researchers working with this compound. Proper safety measures must be taken when handling this compound.
Future Directions
There are several future directions for the study of 2-[2-(4-bromophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline. One direction is to further investigate its potential therapeutic applications in various diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound. Furthermore, the development of new synthesis methods for this compound can lead to the production of more efficient and cost-effective methods for its production.
Scientific Research Applications
2-[2-(4-bromophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications in various diseases. One study found that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study found that it has potential as an anti-cancer agent by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-(4-bromophenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-13(22-17-8-6-16(19)7-9-17)18(21)20-11-10-14-4-2-3-5-15(14)12-20/h2-9,13H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJGOESXMHPQLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)OC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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